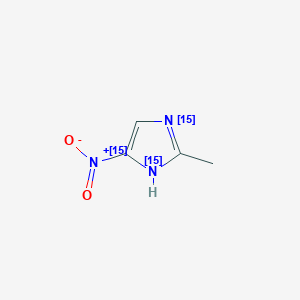

2-Methyl-5-(nitro)-1H-imidazole-1,3-15N2

Description

BenchChem offers high-quality 2-Methyl-5-(nitro)-1H-imidazole-1,3-15N2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-5-(nitro)-1H-imidazole-1,3-15N2 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C4H5N3O2 |

|---|---|

Molecular Weight |

130.08 g/mol |

IUPAC Name |

2-methyl-5-[oxido(oxo)(15N)(15N)azaniumyl]-(1,3-15N2)1H-imidazole |

InChI |

InChI=1S/C4H5N3O2/c1-3-5-2-4(6-3)7(8)9/h2H,1H3,(H,5,6)/i5+1,6+1,7+1 |

InChI Key |

FFYTTYVSDVWNMY-SVFBATFISA-N |

Isomeric SMILES |

CC1=[15N]C=C([15NH]1)[15N+](=O)[O-] |

Canonical SMILES |

CC1=NC=C(N1)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Applications of 15N2-Labeled 2-Methyl-5-Nitroimidazole in Research

Executive Summary

2-methyl-5-nitroimidazole (2-MNI) serves as the pharmacophore scaffold for the nitroimidazole class of antibiotics, including Metronidazole (MNZ), Dimetridazole (DMZ), and Ronidazole (RNZ). In trace analysis and metabolic research, the

Part 1: The Isotopic Advantage (15N vs. Deuterium)

In quantitative bioanalysis (LC-MS/MS), the choice of Internal Standard (IS) dictates the accuracy of the method.[1] While deuterated standards are common, they present specific risks when applied to nitroimidazoles.

Stability and Exchange

Nitroimidazoles undergo extensive metabolism and are often subjected to acidic hydrolysis during sample preparation (e.g., releasing bound residues from tissue).

-

Deuterium Risk: Protons on the imidazole ring or adjacent methyl groups can exchange with solvent protons (

) under acidic/basic conditions or enzymatic catalysis, leading to signal loss and quantification errors. -

Superiority: The nitrogen atoms in the imidazole ring are non-exchangeable. The

Chromatographic Co-elution

-

Deuterium Effect: Deuterium shortens the retention time (

) in Reverse-Phase LC due to slightly different lipophilicity. This separation from the analyte can cause the IS to elute in a different matrix suppression zone, invalidating its use for matrix correction. -

Effect: Nitrogen isotopes possess virtually identical physicochemical properties to the native

Part 2: Synthesis and Structural Provenance

To utilize this reagent effectively, researchers must understand its structural origin. The

Synthesis Workflow

The synthesis generally follows a modified Debus-Radziszewski imidazole synthesis , utilizing

Figure 1: Synthesis pathway for incorporating stable 15N isotopes into the imidazole ring.

Part 3: Primary Application – Trace Residue Analysis (IDMS)

The critical application of

Experimental Protocol: Determination in Biological Matrices

Objective: Quantify trace residues (<1.0 µg/kg) in muscle, egg, or honey.

Step 1: Sample Hydrolysis & Extraction Nitroimidazoles bind covalently to tissue proteins. Acid hydrolysis is required to release the parent 2-MNI.

-

Weigh 2.0 g of homogenized tissue.

-

Spike with 1.0 ng of

-2-MNI Internal Standard (Critical: Spike before hydrolysis to correct for recovery losses). -

Add 10 mL of 0.1 M HCl. Incubate at room temperature for 15 min.

-

Adjust pH to 4.5–5.0 using 2M NaOH (Nitroimidazoles are unstable at high alkaline pH).

Step 2: Solid Phase Extraction (SPE)

-

Condition a Polymeric Strong Cation Exchange (SCX) or HLB cartridge with Methanol and Water.

-

Load the supernatant.[2]

-

Wash with water (removes salts) and 5% Methanol (removes lipids).

-

Elute with 5% Ammonia in Acetaldehyde/Methanol.

-

Evaporate to dryness and reconstitute in Mobile Phase A.

Step 3: LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).

-

Mobile Phase: (A) 0.1% Formic Acid in Water / (B) Acetonitrile.

-

Ionization: ESI Positive Mode.

Data Presentation: MRM Transitions

The

| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quantifier) | Product Ion 2 (Qualifier) | Collision Energy (eV) |

| 2-MNI (Native) | 128.1 | 82.1 | 55.1 | 18 |

| 2-MNI- | 130.1 | 84.1 | 57.1 | 18 |

Note: The fragmentation pattern typically involves the loss of the nitro group (

Part 4: Mechanistic Toxicology & Metabolic Tracing

Beyond quantification, the labeled compound is used to elucidate the Mechanism of Action (MoA) of nitroimidazole antibiotics. The drug acts as a prodrug, activated only in anaerobic environments (bacteria/protozoa) via reduction.

The Nitro-Reduction Pathway

Researchers use

Figure 2: Metabolic activation pathway. The 15N2 ring label allows researchers to track the 'Frag' and 'Amine' pathways distinct from the nitro group nitrogen.

Application in Hypoxia Imaging

Because nitroimidazoles are selectively reduced in hypoxic (low oxygen) cells,

References

-

Sakamoto, M. et al. (2011).[3] Determination of Dimetridazole, Metronidazole and Ronidazole in Salmon and Honey by Liquid Chromatography Coupled with Tandem Mass Spectrometry.[3][4] Shokuhin Eiseigaku Zasshi, 52(1), 51-58.[3] Link

-

Polzer, J. et al. (2004).[5] Determination of nitroimidazoles in different matrices by liquid chromatography–electrospray ionization tandem mass spectrometry. Analytica Chimica Acta, 521(2), 189-200. Link

-

Cronly, M. et al. (2009). Rapid confirmatory assay for the simultaneous detection of ronidazole, metronidazole and dimetridazole in eggs using liquid chromatography–tandem mass spectrometry. Journal of Chromatography B, 877(14-15), 1494-1500. Link

-

Edwards, D.I. (1993). Nitroimidazole drugs—action and resistance mechanisms. I. Mechanisms of action.[6] Journal of Antimicrobial Chemotherapy, 31(1), 9-20. Link

-

Thermo Fisher Scientific. (2016). A guide to implementing targeted and standardized clinical metabolomics using stable isotope-labeled standards. White Paper. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. agilent.com [agilent.com]

- 3. Determination of dimetridazole, metronidazole and ronidazole in salmon and honey by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Validation of a method for the detection and confirmation of nitroimidazoles and the corresponding hydroxy metabolites in pig plasma by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]

Difference between 15N2 labeled and unlabeled nitroimidazoles

Content Type: Technical Whitepaper & Protocol Guide Subject: Comparative Analysis, Analytical Utility, and Mechanistic Applications Audience: Senior Scientists, Bioanalytical Chemists, and DMPK Researchers

Executive Summary

Nitroimidazoles (e.g., Metronidazole, Tinidazole, Nimorazole) are a cornerstone class of hypoxia-activated prodrugs and antimicrobials. While unlabeled nitroimidazoles serve as the active pharmaceutical ingredients (API), 15N2-labeled nitroimidazoles —specifically those labeled on the imidazole ring—represent a "gold standard" toolset for bioanalysis and mechanistic elucidation.

This guide delineates the critical differences between these two forms, moving beyond basic mass shifts to explore chromatographic co-elution superiority , NMR spin physics , and metabolic flux tracking . It argues that while unlabeled compounds are the subject of study, 15N2-labeled variants are the indispensable ruler by which accurate quantification and mechanistic understanding are measured.

Part 1: Fundamental Physicochemical Differences

At a molecular level, the substitution of Nitrogen-14 (

Table 1: Comparative Physicochemical Profile

| Feature | Unlabeled Nitroimidazole ( | Impact on Research | |

| Nominal Mass | M (e.g., Metronidazole = 171 Da) | M + 2 (e.g., 173 Da) | Mass Spectrometry: Allows segregation of analyte vs. internal standard (IS). |

| Spin Quantum Number ( | 1 (Integer spin) | 1/2 (Fractional spin) | NMR: |

| Gyromagnetic Ratio ( | 1.93 × 10 | -2.71 × 10 | NMR: Negative |

| Chromatographic Behavior | Baseline Retention Time ( | Identical | LC-MS/MS: Critical advantage over Deuterium ( |

| Natural Abundance | 99.6% | Enriched (>98%) | Tracing: Negligible background noise allows for high-sensitivity metabolic flux analysis. |

Part 2: Analytical Utility (LC-MS/MS)

The "Co-Elution" Imperative: Why N Beats Deuterium

In quantitative bioanalysis (PK/PD studies), the choice of Internal Standard (IS) dictates data integrity.[1][2] While Deuterated (

The Problem: In complex matrices (plasma, tumor homogenate), ion suppression zones are narrow and sharp. If the IS elutes 0.1 minutes before the analyte, the IS might escape a suppression zone that the analyte falls into (or vice versa). This invalidates the normalization.

The

Visualization: The Matrix Effect Trap

Figure 1: Comparison of Deuterated vs. 15N Internal Standards in the presence of Matrix Suppression.

Caption: Deuterated standards (yellow) may elute early, missing the suppression zone that hits the analyte. 15N2 standards (green) co-elute, ensuring identical suppression and accurate quantification.

Part 3: Mechanistic Elucidation (Metabolism & Hypoxia)

Nitroimidazoles are "smart" drugs that selectively target hypoxic cells (e.g., solid tumors).[3][4] The mechanism involves the enzymatic reduction of the nitro group (

Tracing the Reduction Pathway

Using

-

Hypoxia: The

is reduced to -

Normoxia: The futile cycle regenerates the parent drug. No label incorporation occurs.

NMR Structural Analysis

Unlabeled

-

N

-

Application: Determining the protonation state of the imidazole ring at physiological pH. The chemical shift of

N changes dramatically (~30 ppm) upon protonation, serving as a sensitive pH probe within the tumor microenvironment.[5]

Visualization: The Hypoxia Selectivity Switch

Figure 2: Bioreductive activation pathway of Nitroimidazoles.

Caption: Under normoxia (green path), the drug cycles harmlessly. Under hypoxia (red path), it reduces to reactive intermediates that bind DNA. 15N tracing proves this binding.

Part 4: Experimental Protocol

Workflow: LC-MS/MS Quantification of Metronidazole using N -Metronidazole

Objective: Quantify Metronidazole in human plasma avoiding matrix effects.

1. Materials

-

Analyte: Metronidazole (Unlabeled).

-

Internal Standard:

N -

Matrix: Human Plasma (K2EDTA).

2. Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of plasma into a 1.5 mL tube.

-

Add 20 µL of Internal Standard working solution (500 ng/mL

N -

Add 150 µL of Acetonitrile (ice cold) to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of Water (0.1% Formic Acid). Dilution improves peak shape.

3. LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.[6]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[6]

-

Gradient: 5% B to 95% B over 3 minutes.

-

Flow Rate: 0.4 mL/min.

4. Mass Spectrometry Parameters (MRM Mode)

Using a Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis):

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | CE (eV) | Role |

| Metronidazole | 172.1 ( | 128.1 (Loss of side chain) | 22 | Analyte |

| 174.1 ( | 130.1 (Retains Ring Label) | 22 | Internal Standard |

Critical Technical Note:

The fragmentation of Metronidazole typically involves the loss of the nitro group (

-

If the label is on the Ring (

N -

If the label were on the Nitro group : The fragment would lose the label, reverting to the unlabeled mass (128.1), causing interference. Always verify the position of the label in your IS certificate of analysis.

References

-

Chauhan, M. et al. (2018). Quantification of Metronidazole in Human Plasma Using a Highly Sensitive and Rugged LC-MS/MS Method. PubMed.[3] [Link]

-

Itälä, E. et al. (2020). Fragmentation Patterns of Radiosensitizers Metronidazole and Nimorazole Upon Valence Ionization. Journal of Physical Chemistry A. [Link]

-

Thevis, M. et al. (2018). Nitrogen-15 nuclear magnetic resonance spectroscopy in imidazoles. Journal of Organic Chemistry. [Link]

-

Tanabe, K. et al. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. NIH/Redox Biology. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 15N Hyperpolarization of Imidazole-15N2 for Magnetic Resonance pH Sensing via SABRE-SHEATH - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Dual-Edged Sword: A Technical Guide to the Role of 2-Methyl-5-Nitroimidazole Metabolites in Toxicology

Foreword

The 2-methyl-5-nitroimidazole core structure is a triumph of medicinal chemistry, yielding potent therapies against anaerobic bacteria and protozoa. Yet, its very mechanism of action—reductive bioactivation—is inextricably linked to its potential for toxicity. For the drug development professional, navigating this paradox is a critical challenge. This guide provides a deep technical dive into the metabolic pathways of these compounds, the toxicological consequences of their reactive metabolites, and the modern in vitro strategies used to de-risk them. Our focus is not merely on protocol, but on the scientific rationale—the causality—that underpins each experimental choice, empowering you to design, execute, and interpret toxicology studies with confidence.

The Nitroimidazole Mechanism: A Tale of Two Environments

The selective toxicity of 2-methyl-5-nitroimidazoles like metronidazole and ronidazole hinges on the differential redox environments of anaerobic pathogens versus aerobic mammalian host cells.

-

In the Target Pathogen (Anaerobic): Pathogens such as Clostridium difficile and Giardia lamblia are rich in low-redox-potential proteins like ferredoxin. These proteins efficiently donate electrons to the 5-nitro group of the drug. This initiates a one-electron reduction to a nitro anion radical. In the absence of oxygen, this radical undergoes further reduction through highly reactive and cytotoxic intermediates, including nitroso and hydroxylamine species.[1] These metabolites are the ultimate effectors, causing lethal DNA strand breakage and cellular damage.[1]

-

In the Host (Predominantly Aerobic): Mammalian cells have a significantly higher redox potential. While they possess enzymes capable of reducing the nitro group, the process is less efficient. Furthermore, in the presence of oxygen, the initially formed nitro anion radical can be rapidly re-oxidized back to the parent compound. This "futile cycling" can generate superoxide radicals, leading to oxidative stress.[2] However, under hypoxic conditions or through specific enzymatic action in tissues like the liver, reductive metabolism can proceed, generating the same reactive intermediates responsible for toxicity in the pathogen. It is this host-mediated bioactivation that is the focus of our toxicological concern.

Metabolic Pathways in Mammalian Systems: The Genesis of Toxicity

Host-mediated metabolism of 2-methyl-5-nitroimidazoles occurs via two main routes: oxidative metabolism and the more toxicologically relevant reductive metabolism.

Oxidative Metabolism

Primarily occurring in the liver, cytochrome P450 (CYP) enzymes mediate the oxidation of the side chains of the parent molecule. For metronidazole, this results in the formation of a hydroxy metabolite (1-(2-hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole) and an acetic acid metabolite (2-methyl-5-nitroimidazole-1-yl-acetic acid). These are subsequently conjugated, often with glucuronic acid, to facilitate excretion. While the hydroxy metabolite retains some antimicrobial activity, these oxidative pathways are generally considered detoxification routes.[3][4][5]

Reductive Metabolism (Bioactivation)

This pathway is the primary source of toxic metabolites. The key transformation is the four-electron reduction of the 5-nitro group to a hydroxylamine derivative.[6] This highly electrophilic intermediate is capable of covalently binding to nucleophilic macromolecules, including DNA and proteins.

Key Mammalian Enzymes Involved:

-

Cytochrome P450 Reductase: Can perform one-electron reduction of the nitro group, initiating the cascade.

-

NAD(P)H:Quinone Oxidoreductase (NQO1/DT-Diaphorase): This cytosolic flavoprotein can catalyze the two-electron reduction of some nitroaromatic compounds, potentially bypassing the futile cycling stage under certain conditions.[7][8][9][10]

The following diagram illustrates the critical reductive activation pathway.

Caption: Reductive metabolic activation of 2-methyl-5-nitroimidazoles.

Key Toxicological Manifestations

The formation of these reactive metabolites, particularly the hydroxylamine, is directly linked to several key toxicities observed in preclinical and clinical studies.

-

Genotoxicity and Carcinogenicity: The ability of reduced intermediates to bind covalently to DNA is the mechanistic basis for the mutagenic effects observed in some bacterial assays.[1] This interaction can cause DNA fragmentation and strand breaks, raising concerns about carcinogenic potential with long-term, high-dose exposure.[11][12]

-

Hepatotoxicity: Covalent binding of metabolites to liver proteins can disrupt cellular function, leading to enzyme inactivation and cellular stress. This can manifest as drug-induced liver injury (DILI).

-

Neurotoxicity: While the mechanism is not fully elucidated, evidence suggests that metronidazole or its metabolites can bind to neuronal RNA, leading to axonal degeneration.[13][14] This is consistent with observed peripheral neuropathy and encephalopathy in some patients on high-dose or long-term therapy.[15][16]

-

Oxidative Stress: As mentioned, the futile cycling of the nitro anion radical can produce superoxide anions, contributing to a state of oxidative stress, which can independently damage cellular components.[17]

In Vitro Assessment Strategies: A Practical Guide

To assess the risk of toxicity driven by metabolic activation early in drug development, a suite of in vitro assays is essential. The choice of system is critical and depends on the specific question being asked.

Choosing the Right In Vitro System: Microsomes vs. Hepatocytes

The decision to use liver microsomes or intact hepatocytes is a fundamental choice driven by a trade-off between throughput and biological complexity.

| Feature | Human Liver Microsomes (HLMs) | Cryopreserved Human Hepatocytes | Scientific Rationale |

| Composition | Vesicles of endoplasmic reticulum | Intact, metabolically competent cells | Microsomes are enriched in Phase I (CYP) enzymes but lack cytosolic enzymes, cofactors for conjugation, and transporters. Hepatocytes provide the complete metabolic machinery. |

| Primary Use Case | High-throughput metabolic stability screening; initial assessment of CYP-mediated reactive metabolite formation. | "Gold standard" for predicting in vivo clearance; studies requiring Phase II metabolism (e.g., glucuronidation); transporter interaction studies. | Causality: Choose microsomes for rapid, early-stage screening of large numbers of compounds for Phase I liabilities. Choose hepatocytes for more definitive, later-stage characterization of a lead candidate, as they provide a more holistic and predictive view of hepatic disposition.[3][15][18][19] |

| Advantages | Cost-effective, long shelf-life, high-throughput compatible. | More physiologically relevant, contains both Phase I and II enzymes and transporters. | The simplicity of microsomes allows for focused investigation of specific enzyme pathways. The complexity of hepatocytes allows for the study of interplay between metabolism and transport. |

| Limitations | Lacks Phase II metabolism, transporters, and complete cellular context. May underestimate clearance for non-CYP pathways. | Higher cost, more complex to use, limited incubation window for suspension cultures. | A compound cleared primarily by glucuronidation will show artificially high stability in microsomes. A compound that is a substrate for an uptake transporter may have its metabolism underestimated in microsomes due to lack of access to the enzymes. |

Experimental Protocol: In Vitro Covalent Binding Assay

This assay provides a direct measure of the formation of stable adducts between a radiolabeled drug and microsomal proteins, serving as a surrogate for reactive metabolite formation.

Objective: To quantify the NADPH-dependent covalent binding of a [¹⁴C]- or [³H]-labeled 2-methyl-5-nitroimidazole derivative to human liver microsomal proteins.

Methodology:

-

Preparation of Incubation Mixtures:

-

In a 96-well plate, prepare triplicate wells for each condition.

-

Test Condition: Add 1 mg/mL human liver microsomes, the radiolabeled test compound (e.g., 10 µM), and phosphate buffer (pH 7.4).

-

Negative Control: Prepare as above but omit the NADPH-regenerating system.

-

Positive Control: Use a compound known to exhibit high covalent binding (e.g., imipramine).

-

-

Initiation and Incubation:

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to all wells except the negative controls.

-

Incubate for 60 minutes at 37°C with gentle shaking.

-

-

Quenching and Protein Precipitation:

-

Terminate the reaction by adding an excess of cold acetonitrile. This stops the enzymatic activity and precipitates the microsomal proteins.

-

-

Protein Washing (Crucial Step):

-

Centrifuge the plate to pellet the precipitated protein.

-

Discard the supernatant.

-

Resuspend the protein pellet in a solvent mixture (e.g., 50:50 methanol:water) and vortex. This step is repeated multiple times (typically 3-4 washes) to remove any non-covalently bound parent drug or metabolites. Causality: Thorough washing is critical for accuracy. Insufficient washing leads to an overestimation of covalent binding.

-

-

Quantification:

-

After the final wash, solubilize the protein pellet (e.g., using 1N NaOH or a commercial solubilizing agent).

-

Determine the protein concentration in an aliquot using a standard method (e.g., BCA assay).

-

Transfer another aliquot to a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter (LSC).

-

-

Data Analysis:

-

Calculate the amount of covalently bound drug in picomoles (pmol) based on the specific activity of the radiolabeled compound.

-

Normalize this value to the amount of protein in the sample.

-

The final result is expressed as pmol equivalents / mg protein .

-

Data Interpretation:

| Covalent Binding (pmol/mg protein) | Risk Category | Interpretation & Action |

| < 50 | Low | Generally considered acceptable. Proceed with standard development. |

| 50 - 100 | Moderate | Warrants further investigation. Consider structural modifications to abrogate bioactivation if possible. |

| > 100 | High | Significant risk of bioactivation-related toxicity. Strong justification required to proceed; often a criterion for de-selection of the candidate. |

| Note: These are generally accepted industry thresholds. While no nitroimidazole-specific public data is available in this format, these values, derived from studies on various problematic drugs, serve as a reliable benchmark for risk assessment.[20] |

Experimental Protocol: Glutathione (GSH) Trapping Assay

This assay uses the nucleophilic tripeptide glutathione (GSH) to "trap" and stabilize short-lived electrophilic metabolites, allowing for their detection and characterization by LC-MS/MS.

Objective: To detect and identify GSH-conjugates of a 2-methyl-5-nitroimidazole derivative formed in human liver microsomes.

Caption: Workflow for a Glutathione (GSH) Trapping Experiment.

Methodology:

-

Incubation Setup:

-

Prepare incubation mixtures similar to the covalent binding assay, but include a high concentration of reduced glutathione (typically 1-5 mM).[17][21]

-

Run parallel incubations with and without the NADPH-regenerating system. The "-NADPH" condition serves as a crucial control to identify non-enzymatic adducts or impurities.

-

-

Incubation and Quenching:

-

Initiate with NADPH and incubate at 37°C for a set time (e.g., 60 minutes).

-

Terminate the reaction with cold acetonitrile and centrifuge to remove precipitated proteins.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant onto a UPLC-HRMS system.

-

Rationale: High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is preferred as it provides accurate mass measurements, which are critical for determining the elemental composition of the novel GSH adduct.

-

Employ a data-dependent acquisition strategy. This involves a full scan to detect all ions, followed by triggered MS/MS fragmentation of ions of interest.

-

Specifically search the data for the characteristic neutral loss of the pyroglutamic acid moiety of GSH (129.0425 Da in positive ion mode) or a precursor ion scan for the glutamate fragment (m/z 272 in negative ion mode).[22] These are highly specific signatures for GSH conjugates.

-

-

Data Interpretation:

-

Compare the chromatograms from the "+NADPH" and "-NADPH" incubations.

-

Peaks present only in the "+NADPH" sample are potential NADPH-dependent metabolites.

-

Analyze the high-resolution mass spectra of these unique peaks to confirm if their mass corresponds to the parent drug + GSH - 2H (for an oxidative addition) or another logical biotransformation.

-

Fragment the candidate ion (MS/MS) to confirm the presence of the GSH moiety. The presence of the characteristic neutral loss of 129 Da provides strong evidence of a GSH conjugate.[17]

-

Conclusion: A Framework for Risk Mitigation

The therapeutic utility of 2-methyl-5-nitroimidazoles is undeniable, but their toxic potential, driven by metabolic activation, necessitates a rigorous and mechanistically informed safety assessment. By understanding the reductive pathways that generate reactive hydroxylamine intermediates, we can appreciate the root cause of their genotoxic and organotoxic liabilities.

A tiered in vitro screening approach is the cornerstone of modern risk mitigation. Early-stage screening in human liver microsomes using a combination of GSH trapping and covalent binding assays can efficiently flag compounds with a high propensity for bioactivation. Promising candidates can then be advanced to more complex systems, like primary hepatocytes, to generate more predictive data on the compound's complete metabolic fate. By integrating these field-proven insights and self-validating protocols, drug development professionals can make more informed decisions, effectively balancing the dual-edged nature of this important class of molecules to deliver safer, more effective medicines.

References

-

Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms. (2017). Journal of Antimicrobial Chemotherapy, Oxford Academic. [Link]

-

Lala, V. G., Bobat, B., Haagensen, M., Kathan, P., & Mahomed, A. (2021). Metronidazole-induced encephalopathy. South African Journal of Radiology. [Link]

-

Metronidazole Activation Is Mutagenic and Causes DNA Fragmentation in Helicobacter pylori and in Escherichia coli Containing a Cloned H. pylori rdxA+ (Nitroreductase) Gene. (n.d.). PMC. [Link]

-

Ahmed, A., Lo, D., & Kothari, M. (2016). Metronidazole-Induced Cerebellar Toxicity. PMC. [Link]

-

Metronidazole. (n.d.). Wikipedia. [Link]

-

exploring the mechanisms of metronidazole-induced neurotoxicity. (n.d.). Iwemi. [Link]

-

Neurologic Complications of Metronidazole. (n.d.). Cambridge University Press & Assessment. [Link]

-

Direct Detection of Glutathione Conjugates in Human Liver Microsomes Using ACQUITY UPLC I-Class, Xevo G2-S QTof, and UNIFI. (n.d.). Waters Corporation. [Link]

-

Nilsson-Ehle, I., Ursing, B., & Nilsson-Ehle, P. (1981). Liquid chromatographic assay for metronidazole and tinidazole: pharmacokinetic and metabolic studies in human subjects. PubMed. [Link]

-

Dansyl Glutathione as a Trapping Agent for the Quantitative Estimation and Identification of Reactive Metabolites. (2005). ACS Publications. [Link]

-

Kedderis, G. L., Argenbright, L. S., & Miwa, G. T. (1989). Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation. PubMed. [Link]

-

DNA breakage due to metronidazole treatment. (n.d.). ResearchGate. [Link]

-

Knox, R. J., et al. (1991). Evidence for the direct interaction of reduced metronidazole derivatives with DNA bases. PubMed. [Link]

-

Analytical recoveries of metronidazole, its two major metabolites, and tinidazole from serum and urine samplesa. (n.d.). ResearchGate. [Link]

-

The effect of metronidazole on the cell cycle and DNA in metronidazole-susceptible and -resistant Giardia cell lines. (n.d.). ResearchGate. [Link]

-

Cyprotex Reactive Metabolite (Glutathione Trapping) Fact Sheet. (n.d.). Cyprotex. [Link]

-

Liquid chromatographic assay for metronidazole and tinidazole: Pharmacokinetic and metabolic studies in human subjects. (n.d.). ResearchGate. [Link]

-

SEKISUI Medical ADME101 Reactive Metabolite Detection Study-Cysteine Trapping. (2012). Sekisui XenoTech. [Link]

-

Chien, Y. W., & Lin, T. K. (1978). Binding of metronidazole and its derivatives to plasma proteins: an assessment of drug binding phenomenon. PubMed. [Link]

-

Reactive metabolite (glutathione trapping (GSH), liver microsomes, human). (n.d.). Eurofins. [Link]

-

New procedures of Metronidazole determination by the method of Gas-Liquid Chromatography. (2019). Research Journal of Pharmacy and Technology. [Link]

-

Covalent Binding and Tissue Distribution/Retention Assessment of Drugs Associated with Idiosyncratic Drug Toxicity. (2008). Drug Metabolism and Disposition. [Link]

-

Olagunju, A., et al. (2018). Liquid chromatography–tandem mass spectrometry for the simultaneous quantitation of ceftriaxone, metronidazole and hydroxymetronidazole in plasma from seriously ill, severely malnourished children. National Institutes of Health. [Link]

-

Nemeikaitė-Čėnienė, A., et al. (2006). Reduction of nitroaromatic compounds by NAD(P)H:quinone oxidoreductase (NQO1): the role of electron-accepting potency and structural parameters in the substrate specificity. PubMed. [Link]

-

Assessing covalent binding of reactive drug metabolites by complete protein digestion and LC-MS analysis. (2010). PubMed. [Link]

-

Ronidazole. (n.d.). AERU - University of Hertfordshire. [Link]

-

Chen, S., & Deng, P. S. (2000). Structure-function studies of DT-diaphorase (NQO1) and NRH: quinone oxidoreductase (NQO2). PubMed. [Link]

-

Reactive Metabolism and New Screening Methodology Using Exact Mass Neutral Loss UPLC-MS/MS. (n.d.). Waters Corporation. [Link]

-

Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS. (2019). Agilent. [Link]

-

Uetrecht, J. (2023). Relevance of Reactive Metabolites and Covalent Binding to Drug Candidate Selection. PubMed. [Link]

-

LC-MS/MS Method for the Quantification of Metronidazole in skin dialysate. (2019). ResearchGate. [Link]

-

Structure-function studies of DT-diaphorase (NQO1) and NRH: Quinone oxidoreductase (NQO2). (n.d.). ResearchGate. [Link]

-

Deleterious effects of reactive metabolites. (n.d.). PMC - NIH. [Link]

-

Clinical pharmacokinetics of metronidazole: a systematic review and meta-analysis. (n.d.). Antimicrobial Agents and Chemotherapy - ASM. [Link]

-

DT-diaphorase: Redox potential, steady-state, and rapid reaction studies. (n.d.). ResearchGate. [Link]

-

LeVine, D. N., et al. (2011). Ronidazole pharmacokinetics after intravenous and oral immediate-release capsule administration in healthy cats. PMC. [Link]

-

Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. (2021). the Gohlke Group. [Link]

-

Stanczak, A., et al. (2023). Modification of 6,7-Dichloro-5,8-Quinolinedione at C2 Position: Synthesis, Quantum Chemical Properties, and Activity against DT-Diaphorase Enzyme. MDPI. [Link]

-

P, B., et al. (2018). Quantification of Metronidazole in Human Plasma Using a Highly Sensitive and Rugged LC-MS/MS Method for a Bioequivalence Study. PubMed. [Link]

-

Ronidazole. (n.d.). PubChem - NIH. [Link]

-

Metronidazole. (n.d.). AERU - University of Hertfordshire. [Link]

-

Metronidazole Activation by a Deeply Entangled Dimeric Malic Enzyme in Entamoeba histolytica. (2025). PMC. [Link]

Sources

- 1. Metronidazole Activation Is Mutagenic and Causes DNA Fragmentation in Helicobacter pylori and in Escherichia coli Containing a Cloned H. pylori rdxA+ (Nitroreductase) Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Liquid chromatographic assay for metronidazole and tinidazole: pharmacokinetic and metabolic studies in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reduction of nitroaromatic compounds by NAD(P)H:quinone oxidoreductase (NQO1): the role of electron-accepting potency and structural parameters in the substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-function studies of DT-diaphorase (NQO1) and NRH: quinone oxidoreductase (NQO2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Metronidazole-Induced Cerebellar Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cambridge.org [cambridge.org]

- 15. sajr.org.za [sajr.org.za]

- 16. Metronidazole - Wikipedia [en.wikipedia.org]

- 17. news.cyprotex.com [news.cyprotex.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Binding of metronidazole and its derivatives to plasma proteins: an assessment of drug binding phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Redirecting [linkinghub.elsevier.com]

- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 22. lcms.cz [lcms.cz]

Technical Guide: Structural Elucidation of 15N2-Nitroimidazoles via ESI-MS/MS

Topic: Understanding Fragmentation Patterns of 15N2-Nitroimidazoles Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

Nitroimidazoles (e.g., Metronidazole, Misonidazole) are the cornerstone of hypoxia-selective cytotoxicity and imaging. However, their metabolic instability and complex fragmentation pathways in mass spectrometry (MS) often obscure precise metabolite identification. This guide details the application of 15N2-stable isotope labeling (specifically on the imidazole ring) to resolve these ambiguities. By tracking the heavy isotope retention during Collision-Induced Dissociation (CID), researchers can definitively distinguish between nitro-group elimination, side-chain scission, and imidazole ring cleavage.

Part 1: The Theoretical Framework

1.1 The Nitroimidazole Core & Ionization Physics

In Electrospray Ionization (ESI) positive mode (

The fragmentation of unlabeled nitroimidazoles is dominated by two competing pathways:

-

Nitro-Nitrite Rearrangement: The nitro group (

) isomerizes to a nitrite ( -

Side-Chain Fragmentation: Cleavage of the N1-alkyl side chain (e.g., hydroxyethyl in metronidazole).

1.2 The 15N2 Advantage: Topology Mapping

The power of 15N2-labeling lies in topology mapping . Most commercial 15N2 standards label the N1 and N3 atoms of the imidazole ring.

-

Unlabeled Parent (

): Fragments lose mass ( -

15N2-Labeled Parent (

):-

If the fragment retains the imidazole ring, the mass shift remains +2 Da .

-

If the fragment involves ring cleavage (e.g., loss of

), the mass shift drops to +1 Da . -

If the fragment is the nitro group itself (rarely detected in positive mode), it would show +0 Da shift (assuming ring labeling).

-

This differential mass shift ($ \Delta \Delta m $) acts as a binary beacon, confirming the structural origin of every fragment ion.

Part 2: Fragmentation Pathways & Mechanism

The following diagram illustrates the critical fragmentation pathways for 15N2-Metronidazole (used here as the model 5-nitroimidazole). Note how the +2 Da mass shift persists only as long as the imidazole ring remains intact.

Figure 1: Fragmentation tree of 15N2-Metronidazole.[1] Green nodes indicate fragments where the heavy isotope label confirms the imidazole ring is intact.

Part 3: Quantitative Mass Shift Analysis

The table below provides a reference for interpreting MS/MS spectra of 15N2-labeled vs. unlabeled Nitroimidazoles.

Table 1: Diagnostic Mass Shifts for 15N2-Metronidazole (Ring Labeled)

| Fragment Identity | Mechanism | Unlabeled m/z | 15N2-Labeled m/z | Mass Shift ( | Interpretation |

| Parent Ion | 172 | 174 | +2 | Precursor Confirmation | |

| Nitro Loss | Loss of | 126 | 128 | +2 | Ring is intact; Nitro group lost. |

| Nitroso Loss | Loss of | 142 | 144 | +2 | Radical loss; Ring intact. |

| Side Chain Loss | Loss of | 128 | 130 | +2 | N1-substituent cleaved; Ring intact. |

| Ring Fission | Loss of | 99 | 100 | +1 | CRITICAL: One 15N atom lost with HCN. |

| Acetyl Ion | Side chain fragment | 43 | 43 | 0 | No Nitrogen in fragment. |

Critical Insight: If you observe a fragment at m/z 128 in the unlabeled sample (Side chain loss) and m/z 128 in the labeled sample (Nitro loss), you have a mass coincidence. High-Resolution MS (HRMS) or

is required to distinguish these isobaric interferences.

Part 4: Experimental Protocol (Self-Validating)

This protocol is designed to minimize in-source fragmentation (ISF) while maximizing the generation of diagnostic ions.

4.1 Sample Preparation

-

Stock Solution: Dissolve 15N2-Nitroimidazole standard in Methanol to 1 mg/mL.

-

Working Solution: Dilute to 500 ng/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

-

Why Formic Acid? Promotes protonation at N3, essential for positive mode ESI.

-

-

Blank: Prepare a solvent blank to assess carryover.

4.2 LC-MS/MS Acquisition Parameters

-

Instrument: Triple Quadrupole (QqQ) or Q-TOF.

-

Spray Voltage: 3.5 kV (Optimize to maintain stable Taylor cone).

-

Cone Voltage: CRITICAL STEP. Perform a "Cone Voltage Ramp" (10V to 60V).

-

Validation: Select the voltage where the Parent Ion (174) is maximal, and the In-Source Fragment (128) is < 5% of the parent. High cone voltage mimics collision energy and causes premature fragmentation.

-

-

Collision Energy (CE): Ramp from 10 eV to 50 eV.

-

Low CE (10-20 eV): Preserves

. -

High CE (>35 eV): Generates Ring Fission products (

Da shift).

-

4.3 Experimental Workflow Diagram

Figure 2: Step-by-step workflow for acquiring validated fragmentation data. Note the feedback loop to control In-Source Fragmentation (ISF).

Part 5: Troubleshooting & Pitfalls

-

In-Source Fragmentation (ISF): Nitroimidazoles are fragile. If you see high intensity of the

-loss peak in your MS1 (full scan) spectrum, your Cone Voltage/Declustering Potential is too high. This falsifies quantification results. -

Isobaric Interferences: In metabolic studies, the reduction of the nitro group to an amine (

) changes the mass by -30 Da ( -

Label Scrambling: While rare in ring-labeled imidazoles, be aware that if you use Nitro-labeled (15N-NO2) standards, the label is lost immediately upon fragmentation. Ring labeling is superior for structural elucidation.

References

-

Josephy, P. D., et al. (2019). Radiation Damage Mechanisms of Chemotherapeutically Active Nitroimidazole Derived Compounds. ResearchGate. Link

-

Itälä, E., et al. (2017). Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole: The effect of the methylation. Journal of Mass Spectrometry, 52(11), 770-776.[5] Link

-

Srimyvizhiy, G. M., et al. (2025).[6] A Review on Mass Spectroscopy and Its Fragmentation Rules. International Journal of Pharmaceutical Sciences. Link

-

Moorthy, A., et al. (2017).[7] Combining fragment ion and neutral loss matching during mass spectral library searching. Analytical Chemistry (NIST).[7] Link

-

Tandem Mass Spectrometry of Nitroimidazoles . (2018). Confirmatory Analysis of Nitroimidazoles in Honey. PMC. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry [mdpi.com]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Combining fragment ion and neutral loss matching during mass spectral library searching: A new general-purpose algorithm applicable to illicit drug identification | NIST [nist.gov]

Stability of 15N labeled imidazole rings in biological matrices

Stability and Bioanalysis of N-Labeled Imidazole Rings in Biological Matrices

A Technical Guide for Isotope Tracking in Drug Development

Executive Summary

The imidazole ring is a pharmacophore ubiquitous in medicinal chemistry, serving as the functional core of histidine, histamine, purines, and numerous antifungal and oncolytic agents.[1][2][3][4][5][6] The incorporation of stable isotopes, specifically Nitrogen-15 (

However, the utility of an

Physicochemical Baseline: Tautomerism vs. Label Integrity

To interpret stability data correctly, one must distinguish between isotopic exchange (loss of the label to the solvent) and tautomeric exchange (movement of protons).

1.1 The Non-Exchangeable Label

Unlike deuterium (

1.2 Tautomeric Dynamics (NMR Implications)

While the

-

In NMR: This rapid exchange often results in a single, averaged

N signal at physiological temperatures. -

In MS: The ionization process (usually ESI+) fixes the protonation state, rendering tautomerism irrelevant to the mass-to-charge (

) ratio, provided the ring remains intact.

Figure 1: Fast tautomeric exchange of the imidazole ring. Note that while protons exchange with the solvent, the

Metabolic Stability: The Biological Threat

The primary risk to

2.1 The Urocanase Pathway (Ring Opening)

In endogenous substrates like Histidine, the enzyme histidase converts histidine to urocanate, which is subsequently acted upon by urocanase .

-

Mechanism: Urocanase adds water across the double bond and cleaves the ring.

-

Result: The imidazole ring opens, and the nitrogen atoms are eventually partitioned into glutamate and ammonia. This results in total loss of the positional

N label. -

Mitigation: N-alkylation (e.g., N-methylimidazole) or bulky C-substituents often sterically hinder histidase/urocanase activity, preserving the ring integrity.

2.2 Cytochrome P450 (CYP) Interactions

Imidazoles are notorious CYP inhibitors (coordinating to the heme iron via the unprotonated N).[7] However, they can also be substrates.

-

Oxidative Attack: Radical attack at the C2 or C5 position can lead to ring opening or formation of hydantoin derivatives.

-

Stability Verdict: For most drug-like imidazoles (e.g., ketoconazole, ondansetron), the ring itself is metabolically robust. Metabolism usually occurs on side chains (N-dealkylation, hydroxylation of aryl groups). The

N label remains with the parent core or the primary metabolite.

2.3 Summary of Stability by Matrix

| Matrix | Primary Risk Factor | Recommended Control | |

| Plasma | Hydrolysis (rare for imidazoles) | High | Incubate >4h to verify. |

| Liver Microsomes | CYP450 Oxidation | High (Side-chain metabolism dominates) | Monitor for ring-opened metabolites (+18 Da, +32 Da). |

| Hepatocytes | Urocanase / Transferases | Moderate (Substrate dependent) | Check for N-glucuronidation (label stays) vs. cleavage. |

| Urine | Microbial degradation (if non-sterile) | Variable | Ensure sterile filtration; add azide if storing. |

Analytical Workflows

To validate the stability of your labeled compound, you must employ orthogonal analytical techniques.

3.1 Mass Spectrometry (LC-HRMS)

This is the gold standard for quantitation.

-

Method: Monitor the [M+H]+ and specific fragment ions.

-

Stability Check: If the

N label is lost, the mass shift (e.g., +2 Da for -

Fragment Tracing: In MS/MS, ensure the fragment containing the imidazole ring retains the mass shift.

3.2 NMR Spectroscopy (

H-

N HSQC)

Used for structural confirmation and pH sensing.

-

Observation: A

N label provides a massive sensitivity enhancement over natural abundance. -

Stability Check: Ring opening destroys the aromatic chemical shift environment (~170-250 ppm range relative to liq. NH

). Appearance of ammonium signals or amide signals indicates degradation.

Figure 2: Orthogonal workflow for validating isotope stability.

Experimental Protocols

Protocol A: Metabolic Stability Assessment (Microsomal Incubation)

Purpose: To determine if the

-

Preparation: Prepare liver microsomes (human/rat) at 0.5 mg protein/mL in phosphate buffer (100 mM, pH 7.4).

-

Spike: Add

N-labeled imidazole test compound (final conc. 1 µM). -

Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH) to initiate reaction.

-

Timepoints: Aliquot 50 µL at 0, 15, 30, 60 min.

-

Quench: Immediately add 150 µL ice-cold Acetonitrile containing an unlabeled internal standard (structurally distinct).

-

Analysis: Centrifuge (4000g, 20 min) and inject supernatant into LC-HRMS.

-

Calculation: Plot ln(Peak Area Ratio of

N-Analyte / Internal Standard) vs. Time.-

Note: If the

N label is unstable (scrambling), you will see an increase in the M+0 signal of the parent compound (rare) or appearance of unlabeled degradation products.

-

Protocol B: NMR Sample Preparation for

N Detection

Purpose: To verify ring integrity and tautomeric state.

-

Extraction: For plasma/urine, perform Solid Phase Extraction (SPE) using a polymeric sorbent (e.g., Oasis HLB) to remove salts and proteins.

-

Elution & Drying: Elute with Methanol, evaporate to dryness under N

. -

Reconstitution: Dissolve residue in 500 µL DMSO-

or Methanol--

Why DMSO? It slows down the proton exchange rate compared to D

O, often allowing the resolution of distinct tautomers in the NMR spectrum.

-

-

Acquisition: Run a 2D

H--

Target: Look for cross-peaks in the

160–250 ppm range. Disappearance of these peaks indicates ring cleavage.

-

References

-

Metabolic Pathways of Imidazoles

-

Predicting the biodegradability nature of imidazole and its derivatives by modulating two histidine degradation enzymes. ResearchGate.

-

-

NMR Characteristics

-

15N Hyperpolarization of Imidazole-15N2 for Magnetic Resonance pH Sensing. National Institutes of Health (PMC).

-

-

Mass Spectrometry Analysis

-

Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. National Institutes of Health (PMC).

-

-

Chemical Stability & Tautomerism

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties. MDPI.

-

-

Environmental/Matrix Analysis

-

An Improved and Updated Method for the Determination of Imidazole Compounds. MDPI. (Note: Generalized reference for imidazole analysis protocols).

-

Sources

- 1. scispace.com [scispace.com]

- 2. Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. wjpsonline.com [wjpsonline.com]

- 7. Imidazole - Wikipedia [en.wikipedia.org]

Literature review of stable isotope labeled nitroimidazole derivatives

This technical guide details the synthesis, bioanalytical application, and mechanistic utility of stable isotope labeled (SIL) nitroimidazole derivatives.

Executive Summary

Nitroimidazole derivatives (e.g., Metronidazole, Tinidazole, Misonidazole) are a cornerstone class of compounds used as antibiotics against anaerobic organisms and as radiosensitizers in oncology.[1] The integration of stable isotopes—Deuterium (

This guide analyzes the technical landscape of SIL-nitroimidazoles, focusing on three critical domains:

-

Synthetic Architecture: Strategies for regiospecific isotope incorporation.

-

Bioanalytical Precision: The absolute necessity of SIL Internal Standards (IS) in LC-MS/MS to mitigate matrix effects in complex biological fluids.

-

Mechanistic Pharmacology: Utilizing Kinetic Isotope Effects (KIE) to probe reductive activation pathways and metabolic stability.

Chemical Architecture & Synthesis Strategies

The synthesis of SIL-nitroimidazoles requires precise control over isotopic placement to ensure label stability and prevent "scrambling" (metabolic loss of the label).

1.1. Isotopic Placement Logic

-

Ring Labeling (

N, -

Side-Chain Labeling (

H): Most common due to synthetic accessibility.-

Alpha-deuteration: Placing deuterium at the

-carbon relative to the imidazole ring (e.g., Metronidazole-d4) is preferred to probe oxidative dealkylation mechanisms. -

Methyl-deuteration: (e.g., Metronidazole-d3) targets the 2-methyl group.

-

1.2. Representative Synthesis: Metronidazole-d4

A robust protocol involves the alkylation of the 2-methyl-5-nitroimidazole core with a deuterated alkylating agent.

-

Precursor: 2-methyl-5-nitroimidazole (2-MNI).

-

Reagent: 2-Chloroethanol-1,1,2,2-d4.

-

Mechanism: Nucleophilic substitution (

).

Step-by-Step Synthetic Protocol:

-

Activation: Dissolve 2-MNI (10 mmol) in anhydrous DMF. Add

(1.5 eq) and stir at 60°C for 30 minutes to generate the imidazole anion. -

Alkylation: Add 2-Chloroethanol-d4 (1.2 eq) dropwise.

-

Reaction: Heat to 90°C for 4-6 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1).

-

Quench: Pour mixture into ice-water; extract with Ethyl Acetate (

mL). -

Purification: Recrystallize from ethanol to yield Metronidazole-d4 (

isotopic purity).

Visualization: Synthesis Pathway

Caption: Synthetic route for Metronidazole-d4 via nucleophilic substitution using deuterated chloroethanol.

Bioanalytical Utility: The SIL-IS Standard

In quantitative bioanalysis (DMPK, Food Safety), SIL nitroimidazoles are the "Gold Standard" for Internal Standards (IS). They co-elute with the analyte but are mass-resolved, perfectly compensating for Matrix Effects (Ion Suppression/Enhancement) and extraction losses.

2.1. Validated LC-MS/MS Workflow

Objective: Quantification of Metronidazole (MNZ) and Tinidazole (TNZ) in plasma. Internal Standards: Metronidazole-d4 (MNZ-d4), Tinidazole-d5 (TNZ-d5).

Table 1: Mass Transitions (MRM)

| Analyte | Precursor ( | Product ( | Role |

| Metronidazole | 172.1 | 128.1 | Target |

| Metronidazole-d4 | 176.1 | 132.1 | Internal Standard |

| Tinidazole | 248.1 | 121.1 | Target |

| Tinidazole-d5 | 253.1 | 126.1 | Internal Standard |

2.2. Self-Validating Extraction Protocol (QuEChERS)

This protocol includes built-in quality control steps.

-

Sample Prep: Aliquot 2.0 g of homogenized tissue/plasma into a 50 mL centrifuge tube.

-

IS Spiking (Critical Step): Add 50 µL of SIL-IS mix (10 µg/mL MNZ-d4, TNZ-d5). Vortex for 30s. Why: Spiking before extraction corrects for recovery losses.

-

Extraction: Add 10 mL Acetonitrile (1% Acetic Acid). Shake vigorously (1 min).

-

Salting Out: Add 4g

and 1g NaCl. Centrifuge at 4000 rpm for 5 min. -

Clean-up (d-SPE): Transfer 1 mL supernatant to a tube containing 150 mg PSA (Primary Secondary Amine) + 50 mg C18. Vortex and centrifuge.

-

Analysis: Inject 5 µL into LC-MS/MS (ESI+, C18 Column).

Visualization: Bioanalytical Workflow

Caption: Step-by-step bioanalytical workflow utilizing SIL-IS for accurate quantification.

Mechanistic Pharmacology & Metabolism

Stable isotopes are indispensable for elucidating the reductive activation mechanism of nitroimidazoles (the basis of their toxicity to anaerobes and hypoxia selectivity).

3.1. The "Deuterium Switch" & Kinetic Isotope Effects (KIE)

Replacing hydrogen with deuterium at metabolic "soft spots" (e.g., the

-

Application: Deuterated nitroimidazoles are used to determine if C-H bond breakage is the rate-limiting step in oxidative clearance.

-

Hypoxia Selectivity: The primary mechanism involves the enzymatic reduction of the nitro group (

) to a radical anion (-

Futile Cycling: In aerobic conditions, oxygen re-oxidizes the radical anion back to the parent compound (producing superoxide).

-

Hypoxic Activation: In the absence of oxygen, the radical anion is further reduced to toxic hydroxylamine/amine species that bind DNA.

-

Using

Visualization: Reductive Activation Pathway

Caption: Reductive bioactivation of nitroimidazoles. Oxygen inhibits the pathway via futile cycling.

Future Outlook

The field is moving toward "Deuterated Drugs" (e.g., deutetrabenazine precedent).[2][3] For nitroimidazoles, deuteration of the alkyl side chain is being explored to improve half-life and reduce neurotoxic side effects by shunting metabolism away from toxic oxidative metabolites while preserving the reductive efficacy against anaerobes.

References

-

Synthesis of 2-nitroimidazole derivatives

- Title: Efficient synthesis of 2-nitroimidazole derivatives and the bioreductive clinical candid

- Source: Organic Chemistry Frontiers (RSC).

-

URL:[Link]

-

LC-MS/MS Methodologies

-

Mechanistic Studies & Resistance

-

Deuterium in Drug Development

-

Analytical Protocol Grounding

- Title: Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS.

- Source: Agilent Technologies Applic

-

URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. metronidazole nitroimidazole reductases: Topics by Science.gov [science.gov]

- 6. researchgate.net [researchgate.net]

- 7. biojiva.com [biojiva.com]

Methodological & Application

Application Note: LC-MS/MS Internal Standard Protocol for 2-Methyl-5-nitroimidazole-1,3-15N2

Introduction & Scientific Context

The Analyte and the Challenge

2-Methyl-5-nitroimidazole (MNI) is a core structural pharmacophore for the nitroimidazole class of antibiotics, including Dimetridazole (DMZ), Metronidazole (MNZ), and Ronidazole (RNZ). In drug development and food safety monitoring, MNI often serves as a critical marker residue or a degradation impurity.

The analysis of MNI in biological matrices (plasma, tissue, milk) is complicated by:

-

High Polarity: The imidazole ring makes retention on traditional C18 columns difficult without ion-pairing agents or specific aqueous-compatible phases.

-

Matrix Suppression: Co-eluting polar interferences (phospholipids, proteins) in the void volume often suppress the electrospray ionization (ESI) signal.

-

Tautomerism: The 1H-imidazole proton can migrate, potentially causing peak splitting or instability if pH is not controlled.

The Solution: Stable Isotope Dilution Assay (SIDA)

This protocol utilizes 2-Methyl-5-(nitro)-1H-imidazole-1,3-15N2 as the Internal Standard (IS). Unlike deuterium-labeled standards (which can suffer from deuterium exchange or chromatographic isotope effects), 15N-labeling on the imidazole ring provides:

-

Co-elution: Perfect chromatographic overlap with the analyte, ensuring the IS experiences the exact same matrix suppression/enhancement.

-

Stability: The 15N label is non-exchangeable under acidic extraction conditions.

Chemical Properties & Reagents

Compound Information[1][2][3][4]

| Feature | Analyte (Target) | Internal Standard (IS) |

| Name | 2-Methyl-5-nitroimidazole | 2-Methyl-5-(nitro)-1H-imidazole-1,3-15N2 |

| Abbreviation | MNI | MNI-15N2 |

| Formula | C₄H₅N₃O₂ | C₄H₅N¹⁵N₂O₂ |

| Monoisotopic Mass | 127.04 Da | 129.03 Da |

| Precursor Ion (M+H)⁺ | 128.0 m/z | 130.0 m/z |

| pKa | ~2.5 (Basic N3), ~14 (Acidic N1) | Same |

| LogP | 0.3 (Highly Polar) | Same |

Reagents & Materials

-

Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.

-

Additives: Formic Acid (FA), Ammonium Formate (AmForm).

-

Solid Phase Extraction (SPE): Mixed-Mode Cation Exchange (MCX) cartridges (e.g., Oasis MCX or Strata-X-C), 60 mg/3 mL. Rationale: Imidazoles are basic; MCX allows a rigorous wash with 100% organic solvent to remove neutrals before eluting the basic analyte.

Experimental Workflow

Logical Flow Diagram

The following workflow illustrates the critical path from sample preparation to data analysis, highlighting the "Self-Validating" checkpoints.

Caption: Workflow for MNI quantification utilizing Mixed-Mode Cation Exchange (MCX) to isolate the basic imidazole core.

Detailed Protocol Steps

Stock Solution Preparation

Objective: Create stable reference standards.

-

Master Stock (1.0 mg/mL): Dissolve 1 mg of MNI-15N2 in 1 mL of Methanol. Store at -20°C.

-

Working Internal Standard (WIS): Dilute Master Stock to 100 ng/mL in Water/Methanol (90:10).

-

Note: Prepare fresh weekly. Aqueous dilutions of nitroimidazoles can degrade if exposed to light (photosensitive). Use amber vials.

-

Sample Preparation (SPE Method)

Rationale: MNI is small and polar. Liquid-Liquid Extraction (LLE) often yields poor recovery. MCX SPE provides the highest cleanliness.

-

Pre-treatment:

-

Aliquot 200 µL of plasma/homogenate.

-

Add 20 µL of WIS (100 ng/mL MNI-15N2). Vortex 30s.

-

Add 600 µL of 1% Formic Acid in Water. (Low pH ensures MNI is protonated: M+H⁺).

-

Vortex and centrifuge (10,000 x g, 5 min).

-

-

SPE Conditioning (MCX Cartridge):

-

1 mL Methanol.

-

1 mL Water.

-

-

Loading:

-

Washing (Critical Step):

-

Wash 1: 1 mL 2% Formic Acid in Water. (Removes proteins/salts).

-

Wash 2: 1 mL 100% Methanol. (Removes neutral lipids/matrix). MNI remains charged and bound to the sorbent.

-

-

Elution:

-

Elute with 1 mL of 5% Ammonium Hydroxide in Methanol . (High pH deprotonates the analyte, releasing it).

-

-

Reconstitution:

-

Evaporate eluate to dryness under Nitrogen at 40°C.

-

Reconstitute in 200 µL of Mobile Phase A (0.1% Formic Acid in Water).

-

LC-MS/MS Conditions

Chromatography (LC)

-

Column: Waters Acquity UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or Agilent ZORBAX SB-Aq.

-

Why? These "aqueous-compatible" C18 columns retain polar compounds like MNI better than standard C18.

-

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0.0 min: 5% B (Hold for 1 min to trap polar MNI)

-

5.0 min: 95% B

-

6.0 min: 95% B

-

6.1 min: 5% B (Re-equilibrate for 3 min)

-

Mass Spectrometry (MS/MS)

-

Source: ESI Positive Mode.

-

Dwell Time: 50-100 ms per transition.

MRM Transitions Table:

| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Type | Mechanism |

| MNI (Target) | 128.0 | 82.0 | 18 | Quantifier | Loss of -NO₂ |

| 128.0 | 54.0 | 25 | Qualifier | Ring Fragmentation | |

| MNI-15N2 (IS) | 130.0 | 84.0 | 18 | Quantifier | Loss of -NO₂ (Ring Ns retained) |

| 130.0 | 56.0 | 25 | Qualifier | Ring Fragmentation |

Note on Transitions: The loss of the nitro group (-NO2, mass 46) is the most common fragmentation pathway.

-

Target:

. -

IS (15N2 in ring):

. The label is stable in the fragment.

Validation & Quality Control

Linearity & Range

-

Range: 0.5 ng/mL to 200 ng/mL.

-

Weighting: 1/x² linear regression.

-

Acceptance: r² > 0.995.

Matrix Effect Assessment

Calculate the Matrix Factor (MF) using the IS:

-

Because MNI-15N2 co-elutes with MNI, the IS-normalized Matrix Factor should be close to 1.0, even if the absolute MF is < 0.8 (suppression). This validates the choice of the 15N standard.

Troubleshooting Guide

-

Peak Tailing: Imidazoles interact with residual silanols. Ensure the column is "end-capped" and use sufficient buffer strength (0.1% Formic Acid).

-

Low Sensitivity: Check the source temperature. Nitroimidazoles are thermally stable but require good desolvation (Temp > 350°C).

-

Carryover: MNI is sticky. Use a needle wash of 50:50 ACN:Water + 0.5% Formic Acid.

References

-

Agilent Technologies. (2019).[4] Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR-Lipid and LC/MS/MS. Application Note 5994-0639EN. Link

-

SCIEX. (2015). Analysis of metronidazole and ronidazole in milk using the SCIEX Triple Quad™ 3500 LC-MS/MS System. Link

- Cronly, M., et al. (2009). Rapid confirmatory method for the determination of 11 nitroimidazoles in egg using liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1216(46), 8101-8109.

-

PubChem. 2-Methyl-5-nitroimidazole Compound Summary. National Library of Medicine. Link

Sources

Sample preparation for nitroimidazole analysis using 15N2 standards

Application Note: Advanced Sample Preparation for Nitroimidazole Residues in Tissue and Honey using 15N2-Isotope Dilution LC-MS/MS

Abstract

Nitroimidazoles (e.g., Metronidazole, Dimetridazole, Ronidazole) are prohibited veterinary drugs in food-producing animals due to their carcinogenic and mutagenic potential. Regulatory bodies (EU, FDA, CODEX) enforce strict Minimum Required Performance Limits (MRPLs), often <3.0 µg/kg. This guide details a robust sample preparation workflow utilizing 15N2-labeled internal standards . Unlike deuterated (D3) analogs, which are prone to hydrogen-deuterium exchange (HDX) and chromatographic isotope effects, 15N2 standards provide superior stability and co-elution accuracy, creating a self-validating quantification system for complex matrices like muscle tissue and honey.

Introduction & Scientific Rationale

The Stability Challenge: Why 15N2?

In trace analysis (ppb/ppt levels), the choice of Internal Standard (IS) dictates accuracy.

-

Deuterium (D3) Issues: Deuterium labels on the alkyl side chains of nitroimidazoles are susceptible to exchange with solvent protons (H/D exchange) during acidic hydrolysis or storage. Furthermore, deuterium substitution can slightly alter lipophilicity, causing a shift in retention time (

).[1] If the IS elutes even 0.1 min apart from the analyte, it may experience different matrix suppression zones in the ion source. -

The 15N2 Advantage: Nitrogen-15 is incorporated into the stable imidazole ring. It is chemically non-exchangeable under extraction conditions and possesses identical lipophilicity to the native analyte. This ensures perfect co-elution and identical compensation for matrix effects (ionization suppression/enhancement).

Target Analytes

| Analyte | Abbreviation | Marker Residue |

| Metronidazole | MNZ | MNZ + MNZ-OH |

| Dimetridazole | DMZ | DMZ + HMMNI |

| Ronidazole | RNZ | RNZ + HMMNI |

| Ipronidazole | IPZ | IPZ + IPZ-OH |

Materials & Reagents

-

Standards: Native Nitroimidazoles and corresponding 15N2-labeled analogs (e.g., 15N2-MNZ, 15N2-DMZ).

-

Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), Ethyl Acetate.

-

Reagents: Formic Acid (FA), Ammonia solution (25%), Sodium Chloride (NaCl).

-

SPE Cartridges: Polymeric Mixed-Mode Cation Exchange (MCX), 60mg/3mL (e.g., Oasis MCX or Strata-X-C). Rationale: Nitroimidazoles are basic; MCX binds them via ion-exchange while allowing organic wash of neutral interferences.

Experimental Protocol

Step 1: Sample Pre-treatment & Spiking (The Critical Equilibration)

-

Tissue: Homogenize semi-frozen muscle tissue to a fine paste. Weigh 2.0 g ± 0.01 g into a 50 mL centrifuge tube.

-

Honey: Weigh 2.0 g and dissolve in 2 mL of warm water (40°C) to disrupt sugar lattice.

-

Spiking: Add 15N2-IS mixture (conc. 10 ng/mL) to the sample before any solvent addition.

-

Equilibration: Vortex for 1 min and let stand for 15 minutes .

-

Expert Insight: This wait time allows the IS to bind to the matrix proteins/sugars similarly to the native bound residue. Skipping this leads to artificially high recovery calculations.

-

Step 2: Extraction & Protein Precipitation

-

Add 10 mL Acetonitrile (containing 0.1% Formic Acid).

-

Add 2 g NaCl (to induce phase separation and salting-out).

-

Vortex vigorously for 2 min or mechanically shake (e.g., GenoGrinder) at 1000 rpm.

-

Centrifuge at 4000 x g for 10 min at 4°C.

-

Transfer supernatant to a clean tube.[2]

-

Defatting (Optional for high-fat tissue): Add 5 mL Hexane to supernatant, vortex, centrifuge, and discard the upper hexane layer.

-

Step 3: Solid Phase Extraction (MCX Clean-up)

This step removes matrix interferences that cause signal suppression.

-

Conditioning: 3 mL MeOH followed by 3 mL Water.

-

Loading: Dilute the Acetonitrile supernatant 1:1 with 0.1% Formic Acid (aq) to ensure analytes are protonated (positively charged). Load onto MCX cartridge.

-

Washing (Critical):

-

Wash 1: 3 mL 0.1% Formic Acid (removes proteins/sugars).

-

Wash 2: 3 mL 100% Methanol (removes neutral organics/fats). The analytes remain locked by ionic bonds.

-

-

Elution: Elute with 3 mL 5% Ammonia in Methanol . (High pH breaks the ionic bond).

-

Reconstitution: Evaporate eluate to dryness under Nitrogen at 40°C. Reconstitute in 200 µL Mobile Phase A.

Step 4: LC-MS/MS Analysis

-

Column: C18 Reverse Phase (e.g., 100mm x 2.1mm, 1.7µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.[3]

-

Mobile Phase B: 0.1% Formic Acid in Methanol.

-

Flow Rate: 0.3 mL/min.

Gradient Profile:

| Time (min) | % B | Event |

|---|---|---|

| 0.0 | 5 | Initial |

| 1.0 | 5 | Hold |

| 6.0 | 95 | Elution |

| 8.0 | 95 | Wash |

| 8.1 | 5 | Re-equilibration |

Visualization of Workflows

Figure 1: Analytical Workflow

This diagram illustrates the critical path from homogenization to data acquisition.[4]

Caption: Step-by-step extraction and cleanup workflow emphasizing the critical MCX pH-switching mechanism.

Figure 2: The 15N2 Self-Validating Logic

This diagram explains why the method is robust against matrix effects.

Caption: Mechanism of Isotope Dilution: Since 15N2-IS co-elutes perfectly, matrix suppression affects both equally, canceling out the error.

Data Acquisition & Validation

MRM Transitions (Example)

| Compound | Precursor (m/z) | Product 1 (Quant) | Product 2 (Qual) | Collision Energy (V) |

| Metronidazole (MNZ) | 172.1 | 128.1 | 82.1 | 18 / 25 |

| 15N2-MNZ (IS) | 174.1 | 130.1 | 84.1 | 18 / 25 |

| Dimetridazole (DMZ) | 142.1 | 96.1 | 81.1 | 20 / 28 |

| 15N2-DMZ (IS) | 144.1 | 98.1 | 83.1 | 20 / 28 |

Quality Control Criteria

To ensure the "Trustworthiness" of the results, every batch must meet these criteria:

-

Ion Ratio: The ratio of Product 1/Product 2 for samples must match the standard within ±20%.

-

Retention Time: Analyte peak must be within ±0.1 min of the IS peak.

-

IS Area Stability: The absolute area of the 15N2-IS in samples should be >50% of the area in the pure solvent standard. If <50%, suppression is too high; re-dilute or re-clean.

References

-

European Commission. (2021). Commission Implementing Regulation (EU) 2021/808 on the performance of analytical methods for residues of pharmacologically active substances used in food-producing animals. Official Journal of the European Union. Link

-

Cronly, M., et al. (2010).[2] Multiresidue method for the determination of nitroimidazoles and their hydroxy-metabolites in poultry muscle, plasma and egg by isotope dilution liquid chromatography–mass spectrometry.[2] Talanta, 81(4-5), 1273-1280. Link

-

Hurtaud-Pessel, D., et al. (2011). Determination of nitroimidazoles in honey by liquid chromatography–tandem mass spectrometry.[5][6] Journal of Chromatography A, 1218(12), 1632-1638. Link

-

FDA. (2012). FDA Laboratory Information Bulletin 4660: Multiclass, Multiresidue Method for the Quantification of Veterinary Drugs. U.S. Food and Drug Administration.[7] Link

Sources

- 1. scispace.com [scispace.com]

- 2. agilent.com [agilent.com]

- 3. fda.gov [fda.gov]

- 4. bfr.bund.de [bfr.bund.de]

- 5. Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. digitalcommons.assumption.edu [digitalcommons.assumption.edu]

Application Note: High-Precision Quantification of 2-Methyl-5-Nitroimidazole in Biological Matrices via Isotope Dilution LC-MS/MS

Executive Summary

This protocol details a robust, self-validating method for the quantification of 2-methyl-5-nitroimidazole (2-M-5-NI) in animal tissue and plasma. 2-M-5-NI is a critical marker residue, serving as both a primary metabolite and a degradation product of several banned nitroimidazole antibiotics (e.g., metronidazole, dimetridazole).

Achieving regulatory compliance (EU MRPL

Introduction & Regulatory Context

Nitroimidazoles are prohibited in food-producing animals in the EU (Regulation 37/2010), USA (FDA 21 CFR 530), and China due to potential carcinogenicity. While parent drugs are often monitored, 2-M-5-NI is a persistent structural core that remains after the labile N1-side chains of metronidazole or dimetridazole are cleaved metabolically or chemically.

Why Isotope Dilution?

Standard external calibration fails in complex matrices (liver, muscle) because it cannot account for:

-

Matrix Effects: Co-eluting phospholipids suppress electrospray ionization (ESI), causing signal underestimation.

-

Recovery Variance: Inconsistent extraction efficiency between samples.

By spiking a deuterated internal standard (2-M-5-NI-d3 ) at the beginning of sample preparation, every analyte molecule is "mirrored" by an isotope analog that behaves identically throughout extraction and ionization. The ratio of Analyte/IS is constant, rendering the result independent of recovery losses.

Experimental Strategy

Internal Standard Selection

-

Gold Standard: 2-methyl-5-nitroimidazole-d3 (2-M-5-NI-d3) .

-

Rationale: Identical retention time and physicochemical properties to the analyte. Corrects perfectly for matrix effects at the specific elution time.

-

-

Alternative: Metronidazole-d4 (MNZ-d4) .

-

Rationale: If the specific metabolite IS is unavailable, MNZ-d4 is structurally similar. However, it elutes slightly later due to the hydroxyethyl side chain, potentially subjecting it to a different matrix environment. This protocol assumes the use of 2-M-5-NI-d3. [1]

-

Mass Spectrometry Design

The method utilizes a Triple Quadrupole MS operating in Selected Reaction Monitoring (SRM) mode.

-

Precursor Ion: [M+H]⁺ = 128.1 m/z.

-

Primary Transition: 128.1

82.1 (Loss of -NO₂, characteristic of nitroimidazoles). -

Secondary Transition: 128.1

55.1 (Ring fragmentation).

Materials & Reagents

-

Standards: 2-Methyl-5-nitroimidazole (>99% purity), 2-Methyl-5-nitroimidazole-d3 (>98% isotopic purity).

-

Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), Formic Acid (FA).

-

Buffer: Ammonium Formate (10 mM).

-

Extraction Salts: QuEChERS Citrate Buffer Mix (4g MgSO₄, 1g NaCl, 1g NaCitrate, 0.5g Na₂HCitrate).

-

Cleanup: Dispersive SPE (dSPE) containing 150mg MgSO₄ + 50mg PSA (Primary Secondary Amine) + 50mg C18.

Detailed Protocol

Workflow Visualization

The following diagram outlines the critical path from sample to data.

Caption: Step-by-step IDMS workflow ensuring the Internal Standard equilibrates with the matrix before extraction.

Step-by-Step Methodology

Step 1: Sample Preparation & Spiking

-

Weigh 2.0 g

0.01 g of homogenized tissue (muscle, liver, or egg) into a 50 mL centrifuge tube. -

CRITICAL: Add 50 µL of Internal Standard Working Solution (100 ng/mL 2-M-5-NI-d3) to every sample, blank, and standard. Vortex for 30 seconds and let stand for 15 minutes to allow IS equilibration with tissue binding sites.

Step 2: Extraction[2]

-

Add 10 mL of Acetonitrile containing 1% Formic Acid . The acid helps stabilize the analyte and improves protein precipitation.

-

Shake vigorously (mechanical shaker) for 10 minutes.

-

Add QuEChERS Citrate Buffer salts. Shake immediately for 1 minute to prevent MgSO₄ agglomeration.

-

Centrifuge at 4,000 x g for 10 minutes at 4°C.

Step 3: Cleanup (dSPE)

-

Transfer 5 mL of the upper acetonitrile layer to a dSPE tube containing PSA, C18, and MgSO₄.

-

Note: PSA removes organic acids/sugars; C18 removes lipids.

-

-

Vortex for 1 minute and centrifuge at 4,000 x g for 5 minutes.

Step 4: Concentration

-

Transfer 2 mL of the cleaned supernatant to a glass tube.

-

Evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute in 0.5 mL of Mobile Phase A:Mobile Phase B (90:10) .

-

Filter through a 0.2 µm PTFE filter into an LC vial.

Instrumental Analysis

LC-MS/MS Configuration

Caption: Triple Quadrupole configuration for Selected Reaction Monitoring (SRM).

Instrument Parameters

Liquid Chromatography:

-

Column: Agilent ZORBAX Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) or equivalent.